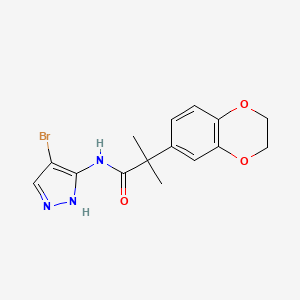![molecular formula C19H22N4O2 B7057537 6-[[4-(4-methylpyridin-3-yl)piperazin-1-yl]methyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7057537.png)
6-[[4-(4-methylpyridin-3-yl)piperazin-1-yl]methyl]-4H-1,4-benzoxazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[[4-(4-methylpyridin-3-yl)piperazin-1-yl]methyl]-4H-1,4-benzoxazin-3-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[[4-(4-methylpyridin-3-yl)piperazin-1-yl]methyl]-4H-1,4-benzoxazin-3-one typically involves multiple steps, starting with the preparation of the benzoxazine core. One common method involves the cyclization of an appropriate precursor, such as an ortho-aminophenol, with a suitable aldehyde or ketone under acidic conditions. The piperazine ring is then introduced through a nucleophilic substitution reaction, where the piperazine derivative reacts with the benzoxazine intermediate. The final step involves the attachment of the methylpyridine moiety, which can be achieved through a coupling reaction, such as Suzuki-Miyaura coupling, using a palladium catalyst .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-[[4-(4-methylpyridin-3-yl)piperazin-1-yl]methyl]-4H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
6-[[4-(4-methylpyridin-3-yl)piperazin-1-yl]methyl]-4H-1,4-benzoxazin-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 6-[[4-(4-methylpyridin-3-yl)piperazin-1-yl]methyl]-4H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or π-π stacking, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A tyrosine kinase inhibitor used in cancer therapy.
Piperazine derivatives: A class of compounds with diverse biological activities.
Benzoxazine derivatives: Known for their applications in polymer science and materials engineering
Uniqueness
6-[[4-(4-methylpyridin-3-yl)piperazin-1-yl]methyl]-4H-1,4-benzoxazin-3-one is unique due to its combination of structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
6-[[4-(4-methylpyridin-3-yl)piperazin-1-yl]methyl]-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-14-4-5-20-11-17(14)23-8-6-22(7-9-23)12-15-2-3-18-16(10-15)21-19(24)13-25-18/h2-5,10-11H,6-9,12-13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTZUHSLBFSEGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)N2CCN(CC2)CC3=CC4=C(C=C3)OCC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]methyl]-6-methylpyridin-3-ol](/img/structure/B7057454.png)
![[4-(dimethylamino)phenyl]-[4-(1H-imidazol-2-ylmethyl)piperidin-1-yl]methanone](/img/structure/B7057455.png)
![4-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-oxoethyl]-2-methyl-1,2,4-triazol-3-one](/img/structure/B7057473.png)
![1-[1-(4-Bromo-1-methylpyrazole-3-carbonyl)azetidin-3-yl]-3-methylurea](/img/structure/B7057490.png)
![1-[1-(4-Iodo-2-methylpyrazole-3-carbonyl)azetidin-3-yl]-3-methylurea](/img/structure/B7057508.png)
![2-[[4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B7057526.png)

![5-Methyl-2-[4-(thiadiazol-4-ylmethyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B7057532.png)
![3-Fluoro-4-[[2-(1,2,4-triazol-1-ylmethyl)morpholin-4-yl]methyl]benzonitrile](/img/structure/B7057547.png)
![6-[[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]methyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7057548.png)
![5-[[2-(Pyrazol-1-ylmethyl)pyrrolidin-1-yl]methyl]thiophene-3-carbonitrile](/img/structure/B7057549.png)
![4-[4-(2-Hydroxyethylamino)piperidin-1-yl]benzonitrile](/img/structure/B7057555.png)
![N-[(2S,3S)-1-[4-(5-ethyl-1,3-thiazol-2-yl)piperazin-1-yl]-3-methyl-1-oxopentan-2-yl]acetamide](/img/structure/B7057562.png)

